molecular formula C16H34S2 B1338082 1,16-Hexadecanedithiol CAS No. 79028-45-8

1,16-Hexadecanedithiol

Cat. No. B1338082
CAS RN: 79028-45-8
M. Wt: 290.6 g/mol
InChI Key: JSRUFBZERGYUAT-UHFFFAOYSA-N
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Description

1,16-Hexadecanedithiol is a compound that is structurally related to 1,16-hexadecanediol, which is known to exhibit a solid-solid phase transition. The phase transition and the high-temperature phase of 1,16-hexadecanediol have been studied using X-ray diffraction experiments and dielectric constant measurements, suggesting a rotator phase similar to that observed in n-higher alcohols .

Synthesis Analysis

Although the provided papers do not directly discuss the synthesis of 1,16-Hexadecanedithiol, they do provide insights into related compounds. For example, the synthesis of complex macrocyclic compounds such as 1,4,7,10,

Scientific Research Applications

Phase Transition Properties

1,16-Hexadecanedithiol exhibits a solid-solid phase transition, which is crucial in understanding the material's structural properties at different temperatures. Studies have used X-ray diffraction and dielectric constant measurements to investigate its high-temperature phase, revealing a unique molecular arrangement and high dielectric constant values (Kobayashi & Nakamura, 1995).

Biochemical Transformations

The compound plays a role in biochemical transformations, such as in the conversion of n-alkanes to α,ω-dioic acids. Research involving cytochrome P450 52A3 has shown its conversion into various metabolites including 1,16-hexadecanedithiol (Scheller et al., 1998).

Synthesis of Radioactive Compounds

1,16-Hexadecanedithiol is involved in synthesizing radioactive compounds, like 1-14C-17-iodoheptadecanoic acid, used in various research and medical applications. This involves substitution reactions and hydrolysis processes for purification (Schultz, Machulla, & Feinendegen, 1989).

Nanotechnology and Material Science

In the field of nanotechnology and material science, 1,16-hexadecanedithiol is used in the aging of alkyldithiol interlinked Au nanoparticle networks. Understanding its interaction with gold nanoparticles and the aging process under different conditions is crucial for developing advanced materials (Joseph, Guse, & Nelles, 2009).

Crystal Structure Formation

The compound also influences the formation of crystal structures in α,γ‐disubstituted n-alkanes. Research into the crystal and molecular structure of related compounds has provided insights into the effects of terminal groups on crystal structure formation (Kobayashi, Yamamoto, & Nakamura, 1995).

Safety And Hazards

1,16-Hexadecanedithiol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3). It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. Protective gloves, eye protection, and face protection should be worn when handling this substance .

properties

IUPAC Name

hexadecane-1,16-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34S2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h17-18H,1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRUFBZERGYUAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCS)CCCCCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512070
Record name Hexadecane-1,16-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,16-Hexadecanedithiol

CAS RN

79028-45-8
Record name Hexadecane-1,16-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,16-Hexadecanedithiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
Y Joseph, B Guse, G Nelles - Chemistry of Materials, 2009 - ACS Publications
To identify the aging processes during long-term storage under different storage conditions, we investigated the composition of films comprising gold nanoparticles interlinked with 1,9-…
Number of citations: 45 pubs.acs.org
H Zhu, MZ Hu, L Shao, K Yu, R Dabestani… - Journal of …, 2014 - hindawi.com
The colloidal photoluminescent quantum dots (QDs) of CdSe (core) and CdSe/ZnS (core/shell) were synthesized at different temperatures with different growth periods. Optical …
Number of citations: 43 www.hindawi.com
N Saito, S Ryuzaki, P Wang, S Park… - Japanese journal of …, 2018 - iopscience.iop.org
The durability of two-dimensional metal nanoparticle sheets is a crucial factor for realizing next-generation optoelectronic devices based on plasmonics such as organic light-emitting …
Number of citations: 5 iopscience.iop.org
S Park, HR Kim, J Kim, C Jung, CK Rhee, K Kwon… - Carbon, 2011 - Elsevier
Multiwall carbon nanotubes and gold nanoparticles (MWCNT–AuNP) were assembled into strands by cross-linking with alkanedithiols. Long MWCNT strands were first shortened to ∼…
Number of citations: 12 www.sciencedirect.com
JJ Yu, JN Ngunjiri, AT Kelley, JC Garno - Langmuir, 2008 - ACS Publications
The solution self-assembly of α,ω-alkanedithiols onto Au(111) was investigated using atomic force microscopy (AFM). A heterogeneous surface morphology is apparent for 1,8-…
Number of citations: 33 pubs.acs.org
Y Joseph, I Besnard, M Rosenberger… - The Journal of …, 2003 - ACS Publications
Gold nanoparticle/alkanedithiol films were prepared via layer-by-layer self-assembly. For the assembly process, dodecylamine-stabilized Au nanoparticles with an average size of 4 nm …
Number of citations: 374 pubs.acs.org
JH Yoon, J Lim, S Yoon - ACS nano, 2012 - ACS Publications
The assembly of noble metal nanoparticles offers an appealing means to control and enhance the plasmonic properties of nanostructures. However, making nanoassemblies with easily …
Number of citations: 169 pubs.acs.org
C Winter, U Weckenmann, RA Fischer… - Chemical Vapor …, 2000 - Wiley Online Library
We demonstrate the area selective organometallic chemical vapor deposition (OMCVD) of ultrathin gold layers, using (trimethylphosphine)methylgold [(CH 3 ) 3 P]AuCH 3 as the gold …
Number of citations: 57 onlinelibrary.wiley.com
MS Webster, JS Cooper, E Chow, LJ Hubble… - Sensors and Actuators B …, 2015 - Elsevier
… ), toluene, sodium borohydride, sulphuric acid, sodium carbonate, N-methyl-2-pyrrolidone (NMP), bovine serum albumin (BSA), acetonitrile, 2-ethylhexanethiol, 1-16-hexadecanedithiol, …
Number of citations: 27 www.sciencedirect.com
A Roy-Gobeil, Y Miyahara, P Grutter - Nano Letters, 2015 - ACS Publications
We present theoretical and experimental studies of the effect of the density of states of a quantum dot (QD) on the rate of single-electron tunneling that can be directly measured by …
Number of citations: 27 pubs.acs.org

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